Ethyl s-4-chloro-3-hydroxybutyrate
Overview
Description
Ethyl s-4-chloro-3-hydroxybutyrate (ECHB) is an organic compound that has recently been used in a variety of research applications. It is a chiral molecule that is synthesized from the reaction of ethyl chloroformate and hydroxybutyric acid. ECHB has a wide range of applications due to its unique structure and properties.
Scientific Research Applications
Synthesis of Optical Isomers
Ethyl s-4-chloro-3-hydroxybutyrate is used in the stereoselective synthesis of optical isomers. It acts as a precursor in the synthesis of pharmacologically valuable products, including L-carnitine. The synthesis involves asymmetric hydrogenation and enzymatic reactions, offering high enantioselectivity and conversions under various conditions (Kluson et al., 2019).
Intermediate in Chiral Drug Synthesis
This compound is an intermediate for synthesizing Atorvastatin, a chiral drug used for hypercholesterolemia. The production process involves biocatalysis, employing specific microbial strains and enzymatic activities (Park, Uhm, & Kim, 2008).
Biocatalytic Production
Ethyl s-4-chloro-3-hydroxybutyrate is produced biocatalytically, leveraging microbial cells for stereoselective assimilation. This process results in high enantiomeric excess and yield, demonstrating its effectiveness in producing chiral building blocks for pharmaceutical applications (Suzuki, Idogaki, & Kasai, 1996).
Biosynthesis Process Development
Innovative biosynthesis methods for ethyl s-4-chloro-3-hydroxybutyrate are being explored, emphasizing the use of microorganisms and genetic engineering. These methods aim for improved enantioselectivity and yield, critical for industrial-scale production (Ye, Ouyang, & Ying, 2011).
Optimization of Bioreduction Processes
Research focuses on optimizing the bioreduction of ethyl s-4-chloro-3-hydroxybutyrate, particularly in terms of reaction conditions and quality indices like yield and optical purity. Advanced methods like orthogonal function approximation and data-driven techniques are employed to achieve optimal results (Chen, Wang, Houng, & Lee, 2002).
Stereoselective Hydrolysis
The compound is involved in stereoselective hydrolysis reactions, which are crucial for producing specific enantiomers with high enantiomeric excess. This process is significant for preparing chiral intermediates in pharmaceuticals (Chung & Hwang, 2008).
Enantioselective Synthesis
Ethyl s-4-chloro-3-hydroxybutyrate is a key molecule in the enantioselective synthesis of various chiral compounds. This includes its use in generating optically active ethyl 4-chloro-3-hydroxybutyrate, crucial for synthesizing biologically important compounds (Gupta, 2019).
Green Chemistry Applications
It is also a part of green chemistry approaches, particularly in developing environmentally friendly processes for manufacturing pharmaceutical intermediates. This involves using biocatalysts for efficient synthesis with minimal environmental impact (Ma et al., 2010).
properties
IUPAC Name |
ethyl (3S)-4-chloro-3-hydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJNMXDBJKCCAT-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427096 | |
Record name | Ethyl (3S)-4-chloro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl s-4-chloro-3-hydroxybutyrate | |
CAS RN |
86728-85-0 | |
Record name | Ethyl (3S)-4-chloro-3-hydroxybutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86728-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (3S)-4-chloro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-hydroxybutyric acid ethyl ester, (3S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LVQ2A7DDJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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